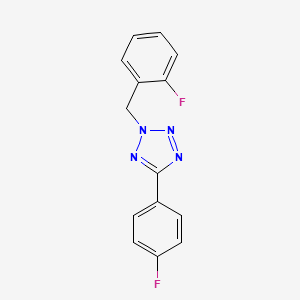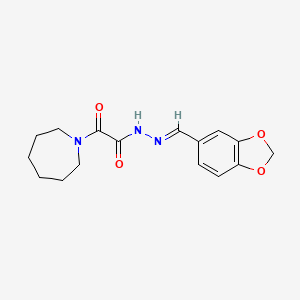
2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tetrazole derivatives often involves cyclization reactions and the incorporation of fluorine atoms to modify the compound's electronic properties and reactivity. While specific synthesis methods for 2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole are not directly available, related compounds have been synthesized through methods such as nucleophilic substitution reactions and cyclization processes under controlled conditions (Yang et al., 2021).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the arrangement of atoms, the geometry of the molecule, and the electronic environment around different atomic centers. For instance, crystal structure analysis has revealed the arrangement of substituents around the tetrazole ring and the impact of fluorine atoms on the molecular conformation (Naveen et al., 2016).
Scientific Research Applications
Antitumor Properties
Research has identified fluorinated benzothiazoles, which share structural similarities with "2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole," as potent antitumor agents. Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their cytotoxic activities in vitro against various human cancer cell lines. These compounds have shown significant potency, particularly against breast cancer cell lines, due to their ability to induce cytochrome P450 CYP1A1, an enzyme critical for their antitumor specificity. The study focuses on the development of these compounds for pharmaceutical and preclinical applications, highlighting their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001).
Synthesis and Evaluation of Antitumor Activity
Another study describes the synthesis of novel tetrazole derivatives with potential antitumor activity. These compounds were synthesized and evaluated against four human cancer cell lines, demonstrating promising activity compared to standard treatments. This research provides insight into the structure-activity relationships of these compounds, suggesting their utility in developing new antitumor agents (Maddila et al., 2016).
Mechanofluorochromic and Photocatalytic Applications
In addition to medical applications, fluorinated compounds, including tetrazoles, have found utility in materials science. For example, donor-acceptor fluorophores with carbazolyl and dicyanobenzene components have been used as powerful organophotocatalysts for various organic reactions. These findings underscore the versatility of fluorinated compounds in facilitating light-induced chemical transformations, opening new avenues for research in photoredox catalysis (Shang et al., 2019).
Fluorinated Compounds in Liquid Chromatography
The development of bioanalytical methods for the detection and quantification of fluorinated compounds, including those structurally related to "2-(2-fluorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole," has been a focus of research. These methods enable the study of pharmacokinetics and the metabolic fate of such compounds in biological systems, further supporting their potential utility in various fields of scientific research (Nobilis et al., 2007).
properties
IUPAC Name |
5-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4/c15-12-7-5-10(6-8-12)14-17-19-20(18-14)9-11-3-1-2-4-13(11)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVBTHQIDCIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)
![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5593438.png)
![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)
![(1S*,5R*)-N-ethyl-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5593460.png)
![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)

![N,2,3,5-tetramethyl-N-[(5-methylisoxazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5593479.png)
![8-[(2'-fluoro-4-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5593496.png)